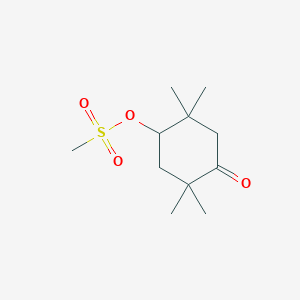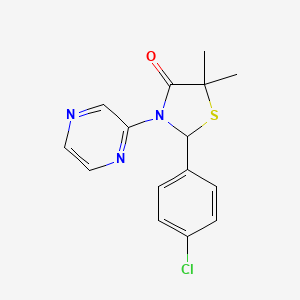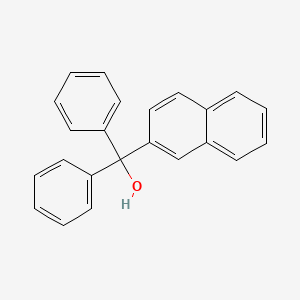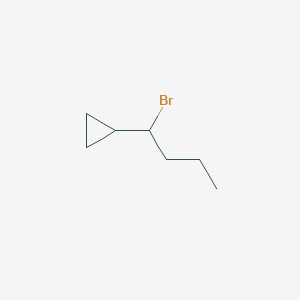
5-Iodo-2-methylpyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-methylpyridine-4-carbohydrazide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a carbohydrazide group at the 4th position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylpyridine-4-carbohydrazide typically involves the iodination of 2-methylpyridine followed by the introduction of the carbohydrazide group. One common method includes the following steps:
Iodination: 2-Methylpyridine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 5th position.
Carbohydrazide Formation: The iodinated product is then reacted with hydrazine hydrate to form the carbohydrazide group at the 4th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-2-methylpyridine-4-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The carbohydrazide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridine derivatives.
- Oxidized or reduced carbohydrazide derivatives.
- Coupled products with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-2-methylpyridine-4-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-methylpyridine-4-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine and carbohydrazide groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
2-Methylpyridine-4-carbohydrazide: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-2-methylpyridine-4-carbohydrazide: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties.
5-Iodo-2-methylpyridine:
Uniqueness: 5-Iodo-2-methylpyridine-4-carbohydrazide is unique due to the presence of both iodine and carbohydrazide groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88482-20-6 |
|---|---|
Fórmula molecular |
C7H8IN3O |
Peso molecular |
277.06 g/mol |
Nombre IUPAC |
5-iodo-2-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H8IN3O/c1-4-2-5(7(12)11-9)6(8)3-10-4/h2-3H,9H2,1H3,(H,11,12) |
Clave InChI |
HHJQFPJJPCZRAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)I)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)




![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)


![2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14402410.png)
![3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene](/img/structure/B14402412.png)
![2-Methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14402417.png)

![N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14402428.png)

